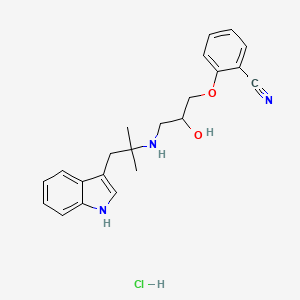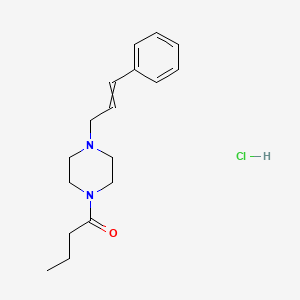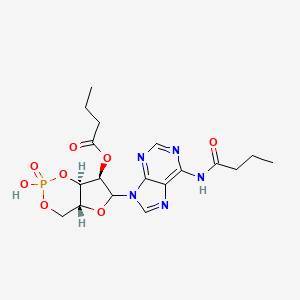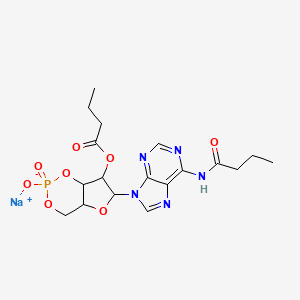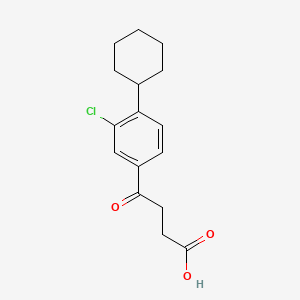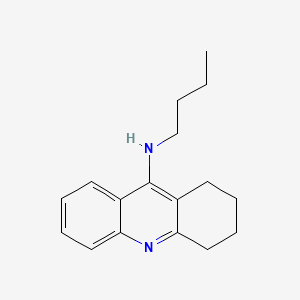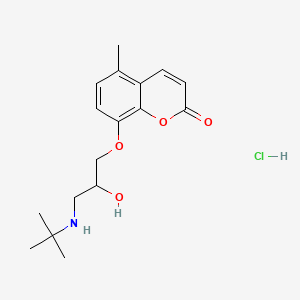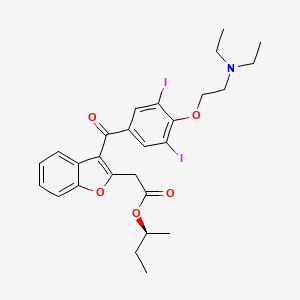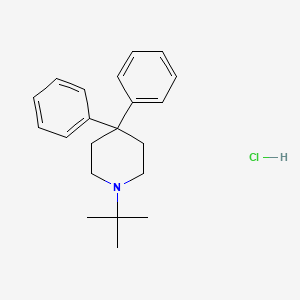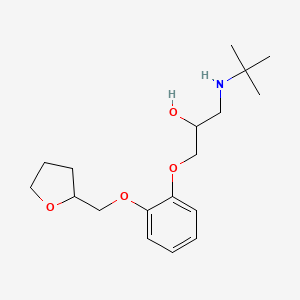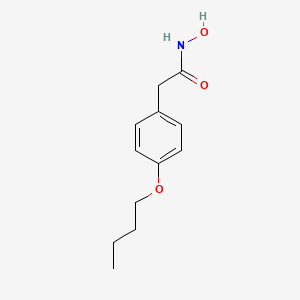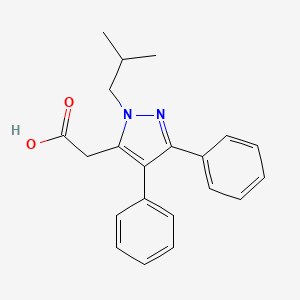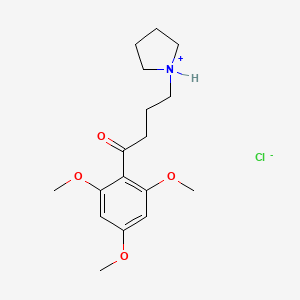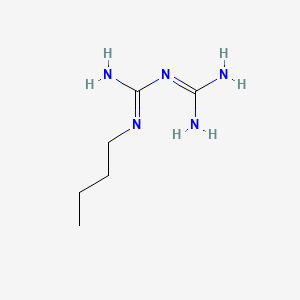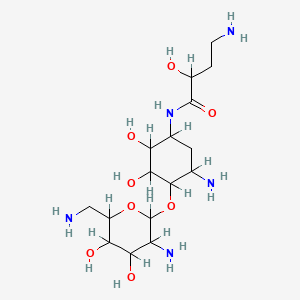
Butirosamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butirosamine is a biochemical.
Wissenschaftliche Forschungsanwendungen
Carcinogenicity in Urinary Bladder
- Rat models using N-butyl-N-(4-hydroxybutyl)nitrosamine (BBN), a compound related to butirosamine, have been instrumental in studying carcinogenesis in the urinary bladder. Alterations in genes like p53 and H-ras were observed, which are similar to those in human urinary bladder carcinomas, suggesting that BBN-induced rat carcinomas can be a model for human bladder cancer research (Masui et al., 1994).
Sex Differences in Carcinogen Response
- Research has shown that there is a significant difference in the development of bladder tumors between male and female mice when exposed to BBN. This sex-based variation in susceptibility to tumor induction is influenced by hormonal modifications, which can be neutralized through castration or testosterone treatment (Bertram & Craig, 1972).
Promoting Activities in Carcinogenesis
- BBN's role in promoting urinary bladder carcinogenesis has been evaluated. Studies have found that substances like butylated hydroxyanisole (BHA) and butylated hydroxytoluene (BHT) significantly increased bladder lesions when administered following BBN initiation, demonstrating their promoting activity in carcinogenesis (Imaida et al., 1983).
Urothelial Chemical Carcinogenesis
- BBN is recognized as a primary urothelial chemical carcinogen in research due to its ability to induce a spectrum of urothelial lesions similar to those in humans. It's used for studying urinary bladder carcinogenesis and evaluating new therapeutic strategies (Vasconcelos-Nóbrega et al., 2012).
Metabolite Analysis in Bladder Cancer
- The urinary level of BBN metabolites, such as N-butyl-N-(3-carboxypropyl) nitrosamine (BCPN), has been a critical parameter in the study of bladder cancer. Analytical techniques like GC/MS have been employed to detect these metabolites and understand their role in carcinogenesis (Hsieh et al., 2011).
In Vitro Neoplastic Transformation
- BBN and its derivatives have been used to induce neoplastic transformation of epithelial cells of rat urinary bladder in vitro, providing a model for studying bladder carcinogenesis at the cellular level (Hashimoto & Kitagawa, 1974).
Eigenschaften
CAS-Nummer |
50474-68-5 |
|---|---|
Produktname |
Butirosamine |
Molekularformel |
C16H33N5O8 |
Molekulargewicht |
423.46 g/mol |
IUPAC-Name |
4-amino-N-[5-amino-4-[3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-2,3-dihydroxycyclohexyl]-2-hydroxybutanamide |
InChI |
InChI=1S/C16H33N5O8/c17-2-1-7(22)15(27)21-6-3-5(19)14(13(26)10(6)23)29-16-9(20)12(25)11(24)8(4-18)28-16/h5-14,16,22-26H,1-4,17-20H2,(H,21,27) |
InChI-Schlüssel |
HBJPTJYMDQDYRR-UHFFFAOYSA-N |
SMILES |
C1C(C(C(C(C1NC(=O)C(CCN)O)O)O)OC2C(C(C(C(O2)CN)O)O)N)N |
Kanonische SMILES |
C1C(C(C(C(C1NC(=O)C(CCN)O)O)O)OC2C(C(C(C(O2)CN)O)O)N)N |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Butirosamine; Z-1159-3 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



